N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Description
N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane carboxamide group, a piperidine ring, and two pyrazole rings
Properties
IUPAC Name |
N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16-14-17(2)29(27-16)21-5-3-4-19(15-21)24(32)28-12-9-20(10-13-28)30-22(8-11-25-30)26-23(31)18-6-7-18/h3-5,8,11,14-15,18,20H,6-7,9-10,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVKVWTCRNSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)N4C(=CC=N4)NC(=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves multiple steps, starting with the preparation of the individual components. The pyrazole rings can be synthesized through the alkylation of pyrazoles with poly(bromomethyl) using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at reflux conditions . The piperidine ring is then introduced through a series of condensation reactions, followed by the attachment of the cyclopropane carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Nitric oxide (NO2)
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), methanol
Major Products Formed
The major products formed from these reactions include oxidized quinones and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its polydentate nature.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antitumor activity against various cancer cell lines.
Industry: Utilized in the development of new catalysts and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions . In biological systems, it may inhibit specific enzymes, disrupting cellular processes and leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with potential biological activity.
Uniqueness
N-[2-[1-[3-(3,5-dimethylpyrazol-1-yl)benzoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
